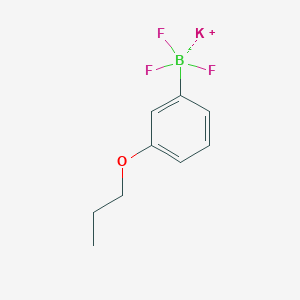
Potassium trifluoro(3-propoxyphenyl)borate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium trifluoro(3-propoxyphenyl)borate is a specialized organoboron compound that belongs to the class of potassium trifluoroborates. These compounds are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling. The presence of the trifluoroborate group imparts unique properties to the compound, making it valuable in both academic research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Potassium trifluoro(3-propoxyphenyl)borate can be synthesized through the reaction of 3-propoxyphenylboronic acid with potassium bifluoride (KHF2). The reaction typically involves the following steps:
- Dissolution of 3-propoxyphenylboronic acid in an appropriate solvent such as methanol or ethanol.
- Addition of potassium bifluoride to the solution.
- Stirring the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Isolation of the product by filtration and washing with cold solvent to remove any impurities.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified through recrystallization or other suitable purification techniques.
化学反応の分析
Types of Reactions
Potassium trifluoro(3-propoxyphenyl)borate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoroborate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation Reactions: The compound can undergo oxidation under specific conditions, leading to the formation of various oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Cross-Coupling Reactions: Palladium catalysts are commonly used, along with bases such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH). The reactions are usually performed under inert atmosphere conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of the original compound.
Cross-Coupling Reactions: The major products are the coupled organic molecules with new carbon-carbon bonds.
Oxidation Reactions: The major products are the oxidized forms of the original compound, which may include alcohols, ketones, or carboxylic acids.
科学的研究の応用
Potassium trifluoro(3-propoxyphenyl)borate has a wide range of applications in scientific research, including:
Chemistry: It is extensively used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
作用機序
The mechanism of action of potassium trifluoro(3-propoxyphenyl)borate in chemical reactions involves the transfer of the trifluoroborate group to the target molecule. In cross-coupling reactions, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The molecular targets and pathways involved depend on the specific reaction and the nature of the reagents used.
類似化合物との比較
Similar Compounds
- Potassium trifluoro(3-fluorophenyl)borate
- Potassium trifluoro(phenylethynyl)borate
- Potassium trifluoro[(pyrrolidin-1-yl)methyl]borate
Uniqueness
Potassium trifluoro(3-propoxyphenyl)borate is unique due to the presence of the 3-propoxyphenyl group, which imparts specific electronic and steric properties to the compound. This makes it particularly useful in certain types of chemical reactions where other trifluoroborates may not be as effective.
特性
分子式 |
C9H11BF3KO |
|---|---|
分子量 |
242.09 g/mol |
IUPAC名 |
potassium;trifluoro-(3-propoxyphenyl)boranuide |
InChI |
InChI=1S/C9H11BF3O.K/c1-2-6-14-9-5-3-4-8(7-9)10(11,12)13;/h3-5,7H,2,6H2,1H3;/q-1;+1 |
InChIキー |
HOPCBPGHWZYQGR-UHFFFAOYSA-N |
正規SMILES |
[B-](C1=CC(=CC=C1)OCCC)(F)(F)F.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


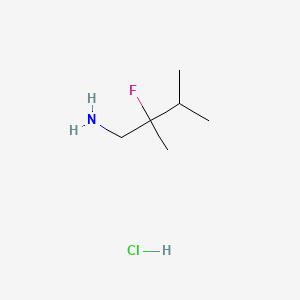
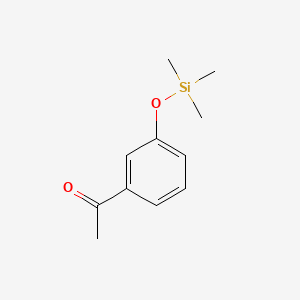

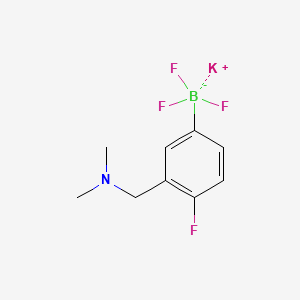
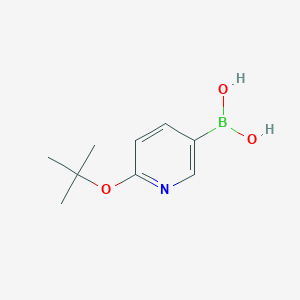
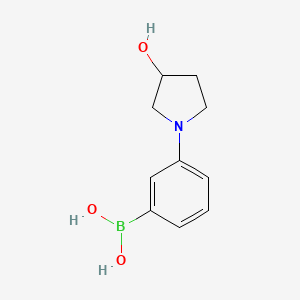
![4-Bromo-1-[(4-fluorophenyl)methoxy]-2-(methylsulfanyl)benzene](/img/structure/B13471176.png)
![N-[3-(bromomethyl)-3-butoxycyclobutyl]-4-methylbenzene-1-sulfonamide](/img/structure/B13471183.png)
![4-fluoro-N-methylbicyclo[2.2.1]heptan-1-amine hydrochloride](/img/structure/B13471187.png)
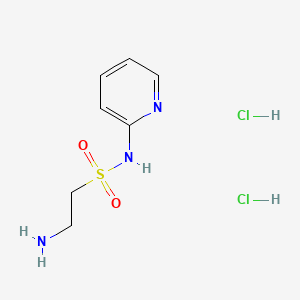

![(2,8-Dimethylimidazo[1,2-a]pyridin-6-yl)boronic acid](/img/structure/B13471205.png)
![N-benzyl-3-methylspiro[3.3]heptan-1-amine](/img/structure/B13471214.png)
![3-({[(Tert-butoxy)carbonyl]amino}methyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13471222.png)
